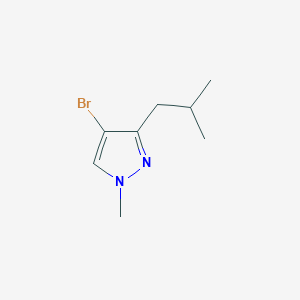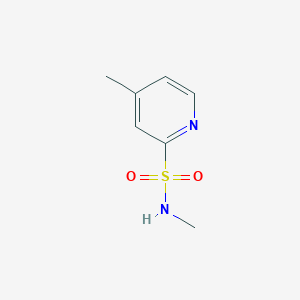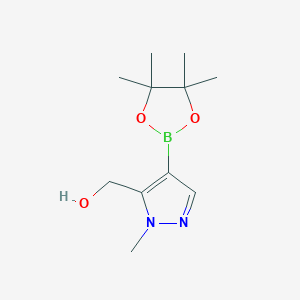
4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-4-YL)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-4-YL)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the fifth position, and a tetrahydro-2H-pyran-4-yl group attached to the first position of the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-4-YL)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-chloro-5-methylpyridine with a suitable nucleophile under specific reaction conditions. For example, the reaction can be carried out in the presence of sodium carbonate and tetrakis(triphenylphosphine)palladium(0) in a mixture of methanol, water, and benzene, followed by heating at reflux for 16 hours . The resulting product is then purified using reversed-phase high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-4-YL)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the fifth position can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The pyrazole ring can undergo reduction to form dihydropyrazoles under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium carbonate, tetrakis(triphenylphosphine)palladium(0), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution Reactions: Substituted pyrazoles with different functional groups.
Oxidation Reactions: Alcohols or carboxylic acids.
Reduction Reactions: Dihydropyrazoles.
Aplicaciones Científicas De Investigación
4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-4-YL)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-4-YL)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-chloro-5-methylpyridine
- 4-Bromo-5-methyl-1H-pyrazole
- 5-Methyl-1-(tetrahydro-2H-pyran-4-YL)-1H-pyrazole
Uniqueness
4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-4-YL)-1H-pyrazole is unique due to the combination of its bromine, methyl, and tetrahydro-2H-pyran-4-yl substituents This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds
Propiedades
Fórmula molecular |
C9H13BrN2O |
|---|---|
Peso molecular |
245.12 g/mol |
Nombre IUPAC |
4-bromo-5-methyl-1-(oxan-4-yl)pyrazole |
InChI |
InChI=1S/C9H13BrN2O/c1-7-9(10)6-11-12(7)8-2-4-13-5-3-8/h6,8H,2-5H2,1H3 |
Clave InChI |
NOCYXRQWLNVPHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C2CCOCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-[2-(Benzoyloxy)ethyl]cyclobutanone](/img/structure/B13978590.png)


